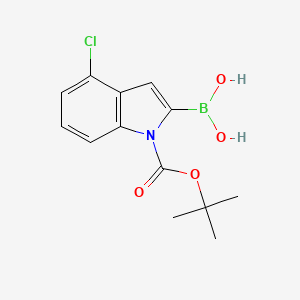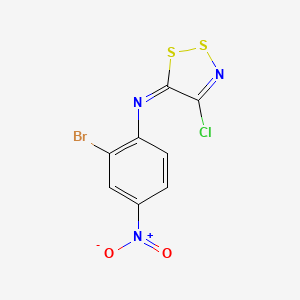
2-アミノイソフタルニトリル
説明
2-Aminoisophthalonitrile (2-AIPN) is a versatile and important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and materials science. It is an amide derivative of isophthalonitrile and can be synthesized in a variety of ways. It is a colorless, crystalline solid and has a melting point of 159-162 °C. 2-AIPN is used as a building block in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds and as a catalyst in organic reactions.
科学的研究の応用
蛍光研究
2-アミノイソフタルニトリルは強い蛍光を示し、蛍光研究において価値のある化合物です . 高い量子収率で強い青色蛍光を示す能力は、蛍光プローブやセンサーの開発に特に役立ちます。
有機合成
この化合物は、高度に官能化された置換ヘテロ環の合成におけるビルディングブロックの中間体として役立ちます . 有機反応における汎用性は、医薬品や材料科学において不可欠な複雑な分子構造の創出を可能にします。
非線形光学材料
2-アミノイソフタルニトリルは、そのA-D-A(アクセプター-ドナー-アクセプター)分子系により、非線形光学材料における用途が研究されています . 電子ドナーとアクセプターの特性は、光スイッチや変調器に使用できる材料の創出において重要です。
半導体材料
この化合物の構造は、光励起時の電荷分離に適しており、これは半導体材料における望ましい特性です . このことから、電荷の流れを制御することが重要な電子デバイスに利用できる可能性があります。
分子電子デバイス
2-アミノイソフタルニトリルは、強い蛍光と電荷分離能力から、分子電子デバイスにおける潜在能力を秘めています . 分子電子工学の基本的な構成要素である分子接合部や回路の創出に使用できます。
シクロファン合成
また、大きな分子腔を持つ化合物であるシクロファンの合成にも利用されています . これらの構造は、他の分子を封入することができ、薬物送達や分子認識などの用途につながるホスト-ゲスト化学において重要です。
作用機序
特性
IUPAC Name |
2-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVXGSUDJYKUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448693 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63069-52-3 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-aminoisophthalonitrile derivatives?
A1: 2-Aminoisophthalonitrile derivatives can be synthesized through various methods. One approach involves the reaction of ylidenemalononitriles with 1,3-diaryl-2-propen-1-ones under microwave irradiation []. This method offers a rapid and efficient one-pot synthesis of both functionalized cyclohexanedicarbonitriles and 2-aminoisophthalonitriles. Another route involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile []. In the presence of higher concentrations of malononitrile, this reaction can lead to the formation of 2-aminoisophthalonitrile fused compounds as a competing pathway.
Q2: Has 2-aminoisophthalonitrile been incorporated into larger molecular structures for specific applications?
A2: Yes, researchers have successfully incorporated 2-aminoisophthalonitrile into larger structures. One example is the synthesis of novel highly fluorescent hybrids combining (benz)imidazol units with 2-aminoisophthalonitrile []. These hybrids hold potential in various applications requiring fluorescent probes.
Q3: Are there any computational studies exploring the properties of 2-aminoisophthalonitrile derivatives?
A3: While the provided abstracts do not explicitly mention computational studies on 2-aminoisophthalonitrile itself, research on the fluorescent hybrids with (benz)imidazol units includes theoretical calculations []. These calculations likely focus on understanding the electronic structure and properties contributing to the fluorescence of these compounds. This type of computational analysis can be valuable for designing new materials with tailored fluorescent properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)






![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)






